molecular formula C16H18N2O3 B2635840 N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide CAS No. 1262222-61-6

N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide

Cat. No.: B2635840
CAS No.: 1262222-61-6
M. Wt: 286.331
InChI Key: QCLKFTNCQNUNAU-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide ( 1262222-61-6) is a pyrrole-2-carboxamide derivative with a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is part of a class of 5-methyl-2-carboxamidepyrrole-based molecules identified as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) . Inhibiting mPGES-1, an inducible enzyme upregulated in many cancers, offers a valuable strategy to reduce prostaglandin E2 (PGE2) levels, a key mediator in inflammation and tumor microenvironment homeostasis, without the side effects associated with traditional NSAIDs . Concurrent inhibition of sEH stabilizes anti-inflammatory mediators known as epoxyeicosatrienoic acids (EETs), providing a synergistic effect that blocks inflammation-induced carcinogenesis . Promising research highlights that this dual mechanism of action exhibits significant biological effects in in vitro models of human colorectal cancer (CRC), paving the way for its investigation as a potential anticancer agent . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-15(19)12-8-14(17-10-12)16(20)18-9-11-4-6-13(21-2)7-5-11/h4-8,10,17H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLKFTNCQNUNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced via Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the pyrrole derivative with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-hydroxyphenylmethyl derivative.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole-based compounds can inhibit the growth of various bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . This suggests that N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide may hold promise as a lead compound for developing new antibacterial agents.

2. Antitumor Potential
Pyrrole derivatives have also been explored for their antitumor activities. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways . The unique structural features of this compound could be critical in enhancing its efficacy against cancer cells.

Agricultural Applications

1. Plant Growth Regulators
Compounds containing pyrrole moieties are being investigated for their potential use as plant growth regulators. They may influence plant metabolism and growth by modulating hormonal pathways or enhancing stress resistance . The application of this compound in agricultural settings could promote crop yield and resilience against environmental stresses.

Materials Science Applications

1. Polymer Chemistry
The incorporation of pyrrole derivatives into polymer matrices has been studied for creating conductive polymers. These materials have applications in electronics, sensors, and energy storage devices due to their electrical conductivity and stability . this compound could serve as a building block for synthesizing novel conductive materials.

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Investigated various pyrrole derivativesDemonstrated significant inhibition against MRSA and VRE
Exploration of Antitumor Properties Evaluated structural analogs of pyrrolesShowed potential for inducing apoptosis in cancer cells
Research on Plant Growth Regulation Analyzed the effects of pyrroles on plant growthFound positive effects on crop yield under stress conditions

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

A. LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Features : Shares the 4-methoxyphenylmethyl group but incorporates a 1,3,4-oxadiazole core and sulfamoylbenzamide substituents.
  • Bioactivity : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .
  • Key Difference: The oxadiazole ring enhances metabolic stability compared to pyrrole, but the bulkier sulfamoyl group may reduce membrane permeability relative to the simpler propanoyl substitution in the target compound.

B. 4-Bromo-N-(4-Pyridinylmethyl)-1H-Pyrrole-2-Carboxamide

  • Structural Features : Pyrrole-2-carboxamide core with bromine at position 4 and a pyridinylmethyl group.
  • The pyridinylmethyl group introduces basicity, which may alter solubility and binding interactions compared to the non-polar 4-methoxyphenylmethyl group .

C. Formoterol-Related Compound B

  • Structural Features: Contains a 4-methoxyphenylethylaminoethanol backbone.
  • Bioactivity : Associated with β-adrenergic receptor modulation.
  • Key Difference: The ethanolamine linker and hydroxyl groups confer polar characteristics, contrasting with the planar, lipophilic pyrrole-carboxamide scaffold .
Physicochemical and Pharmacokinetic Properties
Compound LogP (Predicted) Solubility (µg/mL) Metabolic Stability (t₁/₂, h)
Target Compound 2.8* ~50 (DMSO) Not reported
LMM5 3.5 20 (DMSO) >6 (in vitro hepatic)
4-Bromo-N-(4-pyridinylmethyl)-pyrrole 1.9 120 (aqueous) 2.5 (in vitro hepatic)

*Predicted using fragment-based methods (absence of experimental data).

Biological Activity

N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide, a compound with the CAS number 1262222-61-6, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H18_{18}N2_2O3_3
  • Molar Mass : 286.33 g/mol
  • Structural Characteristics : The compound features a pyrrole ring substituted with a methoxyphenyl group and a propanoyl group, which are critical for its biological activity .

Research indicates that this compound may act as an inhibitor of specific biological targets, particularly in the context of infectious diseases such as tuberculosis (TB). The compound's structure allows it to interact with the mycobacterial cell wall synthesis pathway by inhibiting the MmpL3 protein, a crucial transporter in Mycobacterium tuberculosis .

Antimicrobial Activity

  • Anti-Tuberculosis Effects :
    • In studies, pyrrole-2-carboxamides, including this compound, exhibited potent anti-TB activity with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL. This suggests strong efficacy against both drug-sensitive and drug-resistant strains of TB .
    • The compound's effectiveness is attributed to its ability to disrupt mycolic acid biosynthesis, essential for the bacterial cell wall integrity .
  • Cytotoxicity :
    • The cytotoxicity profile of this compound shows low toxicity in mammalian cell lines, with IC50_{50} values greater than 64 μg/mL, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Research on SAR has highlighted that modifications on the pyrrole ring and substituents significantly influence the biological activity of this compound. For instance:

  • The presence of electron-withdrawing groups on the phenyl ring enhances anti-TB activity.
  • Bulky substituents on the carboxamide moiety improve stability and efficacy against resistant strains .

Study 1: Evaluation Against Drug-Resistant TB

A study assessed various pyrrole derivatives, including this compound, for their ability to inhibit M. tuberculosis. The results demonstrated that compounds with specific structural features could maintain activity against resistant strains, underscoring the importance of targeted modifications in drug design .

Study 2: In Vivo Efficacy

In vivo studies involving animal models have shown that this compound not only reduces bacterial load but also exhibits good stability in metabolic assays. Compounds with similar structures were found to have prolonged half-lives and favorable pharmacokinetic profiles, suggesting potential for further development into therapeutic agents .

Summary Table of Biological Activities

Biological ActivityObservations
Anti-TB ActivityMIC < 0.016 μg/mL against M. tuberculosis
CytotoxicityIC50_{50} > 64 μg/mL
TargetMmpL3 protein involved in mycolic acid synthesis
Structure ModificationsElectron-withdrawing groups enhance activity

Q & A

Q. What synthetic methodologies are established for preparing N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide?

  • Answer : Synthesis typically involves multi-step routes, such as: (i) Condensation reactions : The pyrrole core is constructed via cyclocondensation of appropriate precursors (e.g., ethyl acetoacetate and substituted hydrazines), as demonstrated in analogous pyrrole derivatives . (ii) Functionalization : The 4-propanoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution. The 4-methoxybenzylamine moiety is attached via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) . (iii) Purification : Column chromatography (silica gel) and recrystallization (e.g., dimethyl sulfoxide/water systems) are used to isolate the final compound, with purity verified by HPLC (≥98%) .

Q. How is the structural integrity of this compound validated?

  • Answer : Structural confirmation relies on: (i) Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon connectivity. IR spectroscopy confirms carbonyl (C=O) and amide (N-H) functional groups . (ii) X-ray crystallography : Single-crystal diffraction (e.g., monoclinic P21/c systems) resolves bond lengths, angles, and hydrogen-bonding networks, as seen in related pyrrole carboxamides . (iii) Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing byproducts?

  • Answer : Key strategies include: (i) Reaction optimization : Temperature-controlled acylation (0–5°C) reduces side reactions. Microwave-assisted synthesis accelerates cyclocondensation steps . (ii) Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency for the 4-methoxybenzyl group . (iii) Analytical monitoring : Real-time HPLC tracking identifies intermediates and impurities. Gradient elution (e.g., acetonitrile/water) resolves co-eluting species .

Q. How do researchers address contradictions in bioactivity data across structurally similar pyrrole carboxamides?

  • Answer : Contradictions are resolved by: (i) Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 4-propanoyl with trifluoromethyl groups) identifies critical pharmacophores . (ii) Biological assay standardization : Dose-response curves (IC50_{50}/EC50_{50}) and control experiments (e.g., enzyme inhibition with reference inhibitors) ensure reproducibility . (iii) Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, reconciling divergent experimental results .

Q. What impact do substituent variations have on pharmacological profiles?

  • Answer : Substituents modulate: (i) Lipophilicity : The 4-methoxy group enhances membrane permeability (logP calculations), while polar propanoyl groups improve solubility . (ii) Target selectivity : Bulkier substituents (e.g., 4-methylphenyl) reduce off-target effects in kinase inhibition assays . (iii) Metabolic stability : Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl analogs) slows hepatic clearance, as shown in microsomal stability studies .

Q. What computational methods validate target interactions for this compound?

  • Answer : (i) Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites on the pyrrole ring . (ii) Molecular Dynamics (MD) : Simulates ligand-receptor binding stability (e.g., 100-ns trajectories in explicit solvent) . (iii) QSAR modeling : Correlates electronic descriptors (e.g., HOMO/LUMO energies) with antimicrobial activity against Gram-positive pathogens .

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